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Compound of Interest

Compound Name: 1-Bromo-5-methylhexane

Cat. No.: B1585216

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isoheptyl bromide, systematically named 1-bromo-5-methylhexane (CAS No:
35354-37-1), is a primary alkyl halide. As an isomer of bromoheptane, its branched structure
imparts specific physical and chemical properties that are of interest in various fields of organic
synthesis.[1] It serves as a valuable intermediate, allowing for the introduction of the isoheptyl
group into molecules, a common motif in the synthesis of pharmaceuticals, agrochemicals, and
specialty materials.[1][2] This document provides a comprehensive overview of the known
experimental properties of isoheptyl bromide, detailed experimental protocols for its synthesis
and characterization, and a theoretical discussion of its chemical reactivity.

Quantitative Data Summary

The experimental physical and spectroscopic properties of isoheptyl bromide (1-bromo-5-
methylhexane) are summarized in the tables below for clear comparison and reference.

Table 1: Physical and Chemical Properties
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Property Value Source(s)
Molecular Formula C7H1sBr [2][3]
Molecular Weight 179.10 g/mol [2][4]
Appearance Colorless liquid [11[2]
Boiling Point 162-163 °C [2][5]
Density 1.103 g/cm3 [2][4]
Refractive Index (n_D) 1.4485 - 1.449 [2][4]
Flash Point 57 °C [2][6]
Water Solubility Not miscible [2][5]

Soluble in alcohols, ethers,
Solubility acetonitrile (slightly), [1112]
chloroform (slightly)

Table 2: Spectroscopic Data (*H and **C NMR)

Spectra referenced from a 400 MHz spectrometer in CDCI3[7]

1H NMR Data BC NMR Data

Assignment Chemical Shift Multipllicity & Assignment Chemical Shift
(ppm) Coupling (J) (ppm)
H-1 (-CH2Br) 3.41 t,J=6.9 Hz C-1 (-CH2Br) 34.1
H-2 (-CHz2-) 1.83 m C-2 (-CHz-) 33.1
H-3 (-CH2-) 1.42 m C-3 (-CH2-) 26.0
H-4 (-CH2-) 1.19 m C-4 (-CH2-) 38.0
H-5 (-CH-) 1.54 m C-5 (-CH-) 27.8
H-6, H-7 (-CHs) 0.88 d,J=6.6 HHz C-6, C-7 (-CHs) 225
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Table 3: Mass Spectrometry and Infrared Spectroscopy
Data

Spectroscopy Type Key Peaks / Wavenumbers Source(s)

Mass Spectrometry (EI) m/z 179/181 (M+), 137, 163 [7]

Characteristic C-H stretching
(~2850-2960 cm~1), C-H

Infrared (IR) Spectroscopy bending (~1465 cm~1, ~1370 [3]
cm~1), and C-Br stretching
(typically ~500-680 cm™1)

Theoretical Properties and Reactivity

As a primary alkyl halide, the carbon atom bonded to the bromine in isoheptyl bromide is not
sterically hindered.[8] This structural feature dictates its reactivity, making it an excellent
substrate for bimolecular nucleophilic substitution (Sn2) reactions.[9]

e Sn2 Reactivity: The Sn2 mechanism is favored due to the accessibility of the electrophilic
carbon for backside attack by a nucleophile. The reaction proceeds in a single, concerted
step where the nucleophile attacks as the bromide leaving group departs.[8][10] Steric
hindrance is the primary factor governing Sn2 reaction rates, and for primary halides like
isoheptyl bromide, this barrier is low.[9]

e Snl Reactivity: The Snl pathway is highly disfavored. This mechanism involves the formation
of a carbocation intermediate.[8] The primary carbocation that would result from the
departure of the bromide ion is highly unstable and energetically unfavorable, making this
pathway kinetically inaccessible under normal conditions.[9]

The following diagram illustrates the logical relationship of the preferred Sn2 reaction pathway.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1409031.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C35354371&Mask=80
https://chemicalnote.com/sn1-and-sn2-reaction-kinetics-mechanism-stereochemistry-and-reactivity/
https://www.masterorganicchemistry.com/2012/08/08/comparing-the-sn1-and-sn2-reactions/
https://chemicalnote.com/sn1-and-sn2-reaction-kinetics-mechanism-stereochemistry-and-reactivity/
https://www.pharmaguideline.com/2021/11/sn1-and-sn2-reactions.html
https://www.masterorganicchemistry.com/2012/08/08/comparing-the-sn1-and-sn2-reactions/
https://chemicalnote.com/sn1-and-sn2-reaction-kinetics-mechanism-stereochemistry-and-reactivity/
https://www.masterorganicchemistry.com/2012/08/08/comparing-the-sn1-and-sn2-reactions/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Logical Diagram: Sn2 Reaction Pathway
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Logical Diagram: Sn2 Reaction Pathway

Experimental Protocols

Detailed methodologies for the synthesis and characterization of isoheptyl bromide are
provided below. These protocols are representative and may be adapted based on available
laboratory equipment and reagents.

Synthesis of 1-Bromo-5-methylhexane

This protocol is adapted from a literature procedure for the synthesis of isoheptyl bromide from

its corresponding mesylate precursor.[7]
Objective: To synthesize 1-bromo-5-methylhexane via nucleophilic substitution.

Materials:
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* 5-methyl-1-hexanol (or its mesylate derivative, 5-methylhexyl methanesulfonate)

e Lithium bromide (LiBr)

e N,N-Dimethylformamide (DMF), anhydrous

o Diethyl ether

e Deionized water

¢ Magnesium sulfate (MgSOa), anhydrous

e Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

 Separatory funnel, rotary evaporator

Procedure:

e Preparation (if starting from alcohol): If starting with 5-methyl-1-hexanol, it must first be
converted to a suitable leaving group, such as a tosylate or mesylate. This is typically
achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a base like
triethylamine or pyridine in a non-protic solvent.

e Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux
condenser, dissolve lithium bromide (approx. 3.0 equivalents) in anhydrous DMF.

o Addition of Substrate: To the stirred LiBr solution, slowly add a solution of 5-methylhexyl
methanesulfonate (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.

o Heating: Heat the reaction mixture to approximately 45-50 °C. Maintain this temperature and
continue stirring for 3-4 hours. Monitor the reaction progress using Thin Layer
Chromatography (TLC).

o Workup: After the reaction is complete, allow the mixture to cool to room temperature.
Quench the reaction by adding a significant volume of deionized water.

o Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase
multiple times with diethyl ether.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Washing: Combine the organic extracts and wash sequentially with deionized water and then
with brine to remove residual DMF and salts.

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent using a rotary evaporator to yield the crude product.

 Purification: The crude 1-bromo-5-methylhexane can be purified by fractional distillation
under reduced pressure to yield the final, pure product.

The following diagram outlines the experimental workflow for this synthesis.
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Experimental Workflow: Synthesis of Isoheptyl Bromide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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